N-[2-(furan-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
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Overview
Description
N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, an indazole moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and indazole derivatives, such as:
- N-[2-(FURAN-2-YL)ETHYL]ACETAMIDE
- N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)FURAN-2-CARBOXAMIDE
Uniqueness
N-[2-(FURAN-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a furan ring, an indazole moiety, and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c22-18(19-10-9-13-5-3-11-23-13)17-15-8-7-12-4-1-2-6-14(12)16(15)20-21-17/h1-6,11H,7-10H2,(H,19,22)(H,20,21) |
InChI Key |
RCEMHFGQGKYPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
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